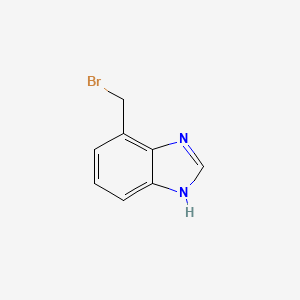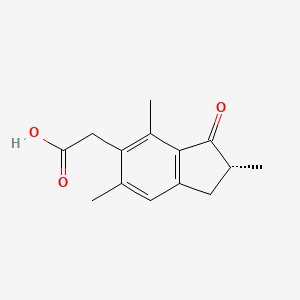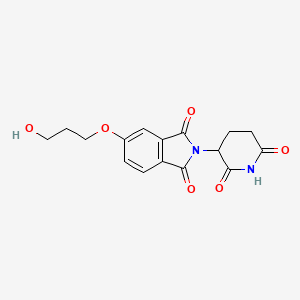
Thalidomide-5'-O-C3-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for its therapeutic potential in treating various conditions, including multiple myeloma and erythema nodosum leprosum
準備方法
The synthesis of Thalidomide-5’-O-C3-OH involves several steps, starting from commercially available thalidomide. The synthetic route typically includes hydroxylation reactions to introduce the hydroxyl group at the 5’ position. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Thalidomide-5’-O-C3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
科学的研究の応用
Thalidomide-5’-O-C3-OH has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of hydroxylation on the pharmacological properties of thalidomide derivatives . In biology, it is used to investigate the mechanisms of action of thalidomide and its derivatives, particularly their immunomodulatory and anti-angiogenic effects . In medicine, Thalidomide-5’-O-C3-OH is being explored for its potential to treat various inflammatory and neoplastic conditions . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
作用機序
The mechanism of action of Thalidomide-5’-O-C3-OH involves its interaction with molecular targets such as cereblon, a protein that plays a key role in the ubiquitin-proteasome pathway . By binding to cereblon, Thalidomide-5’-O-C3-OH modulates the activity of this pathway, leading to the degradation of specific proteins involved in inflammation and angiogenesis . This mechanism underlies its therapeutic effects in conditions such as multiple myeloma and erythema nodosum leprosum .
類似化合物との比較
Thalidomide-5’-O-C3-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide . it is unique in its specific hydroxylation pattern, which may confer distinct pharmacological properties . Compared to lenalidomide and pomalidomide, Thalidomide-5’-O-C3-OH may have different efficacy and safety profiles, making it a valuable addition to the arsenal of thalidomide-based therapeutics .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide-5-OH
- Thalidomide-4-OH
These compounds share structural similarities with Thalidomide-5’-O-C3-OH but differ in their specific functional groups and pharmacological properties .
特性
分子式 |
C16H16N2O6 |
|---|---|
分子量 |
332.31 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21) |
InChIキー |
DBUILZKYPMUBLD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


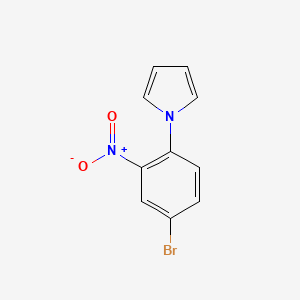
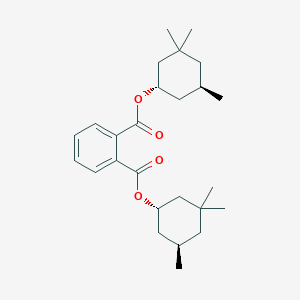
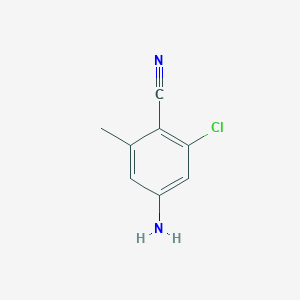
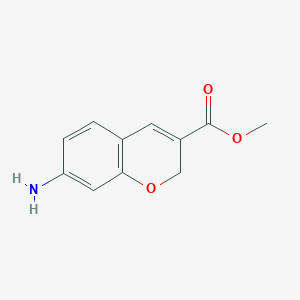
![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)
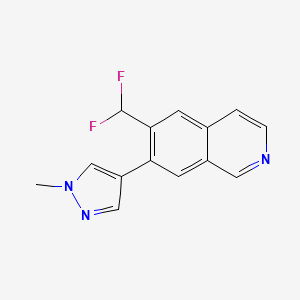
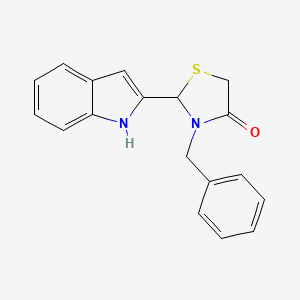

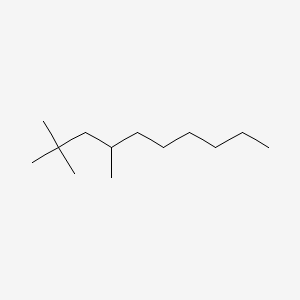
![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
